molecular formula C21H19ClN4O3 B12154333 methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12154333
M. Wt: 410.9 g/mol
InChI Key: GVQMBBDVTBMEBE-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[4,5-c]pyridine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple stepsCommon reagents used in these reactions include various acids, bases, and solvents such as ethanol and chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Its structure allows it to interact with various biological targets, making it useful in biochemical assays .

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[4-(2-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of the imidazo[4,5-c]pyridine core and the benzoate moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

methyl 4-[[4-(2-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19ClN4O3/c1-29-20(27)13-6-8-14(9-7-13)25-21(28)26-11-10-17-18(24-12-23-17)19(26)15-4-2-3-5-16(15)22/h2-9,12,19H,10-11H2,1H3,(H,23,24)(H,25,28)

InChI Key

GVQMBBDVTBMEBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4Cl)N=CN3

Origin of Product

United States

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